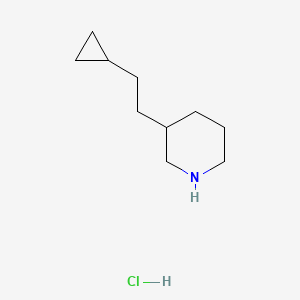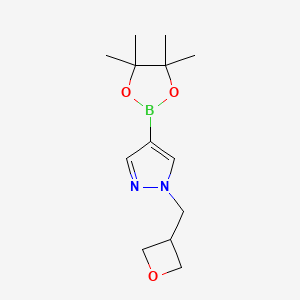![molecular formula C12H15N3O3 B1485135 (2E)-3-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-4-yl}prop-2-enoic acid CAS No. 2098157-63-0](/img/structure/B1485135.png)
(2E)-3-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-4-yl}prop-2-enoic acid
Overview
Description
“(2E)-3-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-4-yl}prop-2-enoic acid” is a complex organic compound. The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common feature in many biologically active compounds .
Synthesis Analysis
The synthesis of compounds containing a pyrrolidine ring can be achieved through various methods. One common approach involves the construction of the ring from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in the molecule is a saturated five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also contributes to the three-dimensional coverage of the molecule .Scientific Research Applications
Pharmacokinetics and Metabolism Studies
Studies on the pharmacokinetics, metabolism, and excretion of related compounds provide insights into the scientific research applications of similar complex molecules, including (2E)-3-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-4-yl}prop-2-enoic acid. For instance, research on INCB018424, a selective inhibitor of Janus tyrosine kinase1/2, shows detailed pharmacokinetics and metabolism in humans, indicating rapid absorption and significant recovery in urine and feces, suggesting its potential in treating conditions like myelofibrosis (Shilling et al., 2010).
Environmental and Biological Monitoring
Studies on environmental exposure to organophosphorus and pyrethroid pesticides in children highlight the importance of monitoring chemical exposure in vulnerable populations. Such research demonstrates the broad applications of studying compounds like this compound in understanding environmental health risks (Babina et al., 2012).
Clinical Applications and Toxicology
Clinical studies on compounds with similar structures or functionalities, such as the evaluation of serum amyloid P component depletion in systemic amyloidosis patients using a novel drug, shed light on the potential therapeutic applications of this compound in treating various diseases (Gillmore et al., 2010). Additionally, toxicological studies, such as those examining the fatal overdose of different compounds, provide crucial information on the safety and risk assessment of chemical exposures, relevant to the study of this compound (Osterloh et al., 1983).
Mechanism of Action
Pyrrolidine Ring
The pyrrolidine ring is a common structure in many biologically active compounds. It’s a five-membered ring with one nitrogen atom, and it’s known to contribute to the stereochemistry of the molecule . Compounds with a pyrrolidine ring can efficiently explore the pharmacophore space due to sp3-hybridization .
properties
IUPAC Name |
(E)-3-[1-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c16-11(14-5-1-2-6-14)9-15-8-10(7-13-15)3-4-12(17)18/h3-4,7-8H,1-2,5-6,9H2,(H,17,18)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSSCACNDGEIAN-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C=N2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)CN2C=C(C=N2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1485052.png)

![8-Hydroxy-1-azaspiro[4.5]decan-2-one](/img/structure/B1485056.png)

![3-[(1E)-prop-1-en-1-yl]piperidine hydrochloride](/img/structure/B1485060.png)


![6-Methylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B1485064.png)





